

Technical Support Center: Recombinant CP26 Protein

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Compound of Interest		
Compound Name:	CP26	
Cat. No.:	B524281	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of recombinant **CP26** protein during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is recombinant CP26 protein, and why is it prone to aggregation?

Recombinant **CP26** is a chlorophyll-binding protein, a component of the photosystem II light-harvesting antenna in plants. When expressed in heterologous systems like E. coli, it often misfolds and accumulates in insoluble aggregates known as inclusion bodies. This is primarily because the prokaryotic expression host lacks the specific cellular environment and machinery, including the presence of chlorophyll and carotenoid pigments, required for the correct folding and stabilization of this pigment-protein complex.

Q2: My recombinant **CP26** is expressed in inclusion bodies. How can I obtain soluble, properly folded protein?

Obtaining soluble and functional **CP26** from inclusion bodies requires a process of denaturation and subsequent refolding. This typically involves:

Isolation and purification of the inclusion bodies from the E. coli lysate.



- Solubilization of the inclusion bodies using strong denaturants like urea or guanidine hydrochloride.
- Refolding of the denatured protein by gradually removing the denaturant, often in the
 presence of essential cofactors. For CP26, the presence of chlorophyll a, chlorophyll b, and
 specific xanthophylls during the refolding process is crucial for obtaining a stable, properly
 folded protein-pigment complex[1].

Q3: What is the isoelectric point (pl) of recombinant CP26, and why is it important?

The theoretical isoelectric point (pl) of the Arabidopsis thaliana **CP26** protein (UniProt accession Q9XF89), based on its amino acid sequence, is approximately 5.89. The pl is the pH at which the protein has no net electrical charge. At a pH close to the pl, proteins are often least soluble and most prone to aggregation. Therefore, it is advisable to work with buffers that have a pH at least one unit above or below the pl to maintain the solubility of the protein through electrostatic repulsion.

Q4: Are there any specific amino acid sequence features of **CP26** I should be aware of regarding aggregation?

The amino acid sequence of **CP26** from Arabidopsis thaliana reveals a few key features. It is a transmembrane protein with hydrophobic regions that can contribute to aggregation if not properly folded. The sequence contains cysteine residues which, under oxidizing conditions, could potentially form incorrect disulfide bonds, leading to misfolding and aggregation. The presence of these residues suggests that maintaining a reducing environment during purification and refolding might be beneficial.

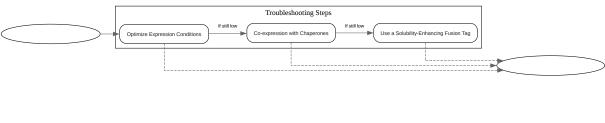
Q5: Can post-translational modifications (PTMs) affect the aggregation of recombinant **CP26**?

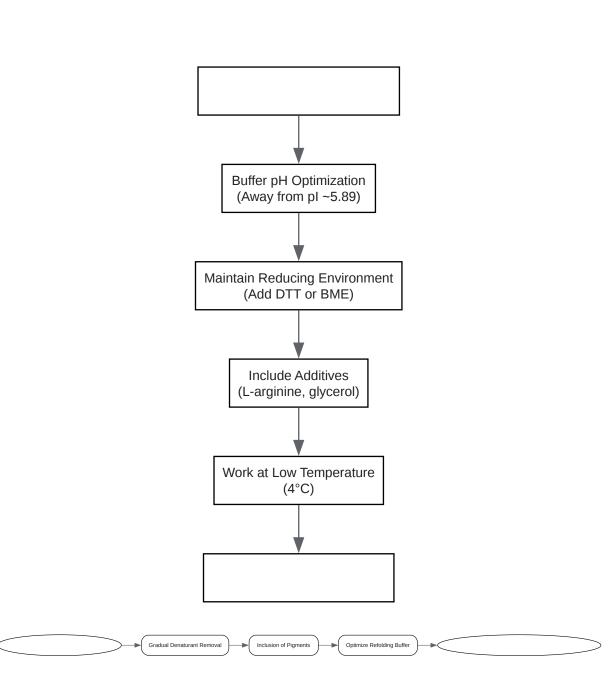
While there is evidence of post-translational modifications in other subunits of photosystem II, specific PTMs for **CP26** that might influence its folding and stability have not been extensively characterized[1][2][3]. In its native environment, PTMs could play a role in the proper assembly and function of the complex. The absence of these modifications in a recombinant system like E. coli could be a contributing factor to misfolding and aggregation.

Troubleshooting Guides



Problem 1: Low yield of soluble CP26 protein after expression.







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References

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